3-Benzyl-6-bromo-2-methoxyquinoline
Overview
Description
Mechanism of Action
Mode of Action
It is used in the synthesis of Bedaquiline, which acts on Mycobacterium tuberculosis. The exact interaction of 3-Benzyl-6-bromo-2-methoxyquinoline with its targets during the synthesis process is complex and involves several chemical reactions .
Pharmacokinetics
5±400 °C . It is slightly soluble in chloroform and methanol , which could potentially impact its use in various synthesis processes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dry, room temperature environment . Its solubility in different solvents and its stability under various conditions can also affect its efficacy as a chemical intermediate .
Biochemical Analysis
Biochemical Properties
It is known to be a reactant used in the preparation of Bedaquiline , suggesting it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this drug. Specific interactions have not been detailed in the available literature.
Cellular Effects
As a precursor to Bedaquiline , it may influence cell function, signaling pathways, gene expression, and cellular metabolism in ways similar to this drug
Molecular Mechanism
It is known to be a precursor to Bedaquiline , suggesting it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline typically involves the following steps :
Step 1: p-Bromoaniline reacts with phosphorus oxychloride and N,N-dimethylformamide to generate a compound.
Step 2: The compound reacts with phenylpropionyl chloride to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide.
Step 3: This intermediate reacts with phosphorus oxychloride to produce another compound.
Step 4: The final step involves reacting this compound with sodium methoxide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-6-bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
- 6-Bromo-2-methoxy-3-benzylquinoline
- 6-Bromo-2-methoxy-3-(phenylmethyl)-quinoline
- Bedaquiline Impurity A
Uniqueness: 3-Benzyl-6-bromo-2-methoxyquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of bedaquiline. Its bromine and methoxy groups provide distinct reactivity patterns compared to other quinoline derivatives .
Properties
IUPAC Name |
3-benzyl-6-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470319 | |
Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-69-3 | |
Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What spectroscopic data is available for characterizing 3-benzyl-6-bromo-2-methoxyquinoline?
A1: The structure of this compound has been confirmed using several spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectrometry. [] You can find detailed spectroscopic data within the research paper.
Q2: How was the structure of this compound determined experimentally and theoretically?
A2: The structure of this compound was determined experimentally using single-crystal X-ray diffraction, which allowed for a detailed analysis of its crystallographic and conformational properties. [] To complement these findings, density functional theory (DFT) calculations were performed to model the molecular structure. The results from the DFT calculations were found to be consistent with the experimental data obtained from the X-ray diffraction analysis. [] This combined approach provides a comprehensive understanding of the compound's structure. You can find detailed information about the crystallographic data and DFT calculations in the research paper.
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